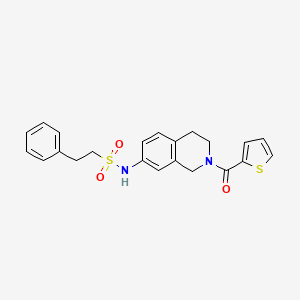
CID 146159925
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “CID 146159925” is known as Josiphos SL-J418-2. This compound is a ligand, which means it is a molecule that binds to another (usually larger) molecule. Ligands are often used in coordination chemistry to form complexes with metal ions. Josiphos SL-J418-2 is particularly notable for its application in asymmetric catalysis, a process that is crucial in the production of many pharmaceuticals and fine chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Josiphos SL-J418-2 typically involves the reaction of specific phosphine ligands with metal precursors under controlled conditions. The exact synthetic route can vary, but it generally includes steps such as ligand exchange reactions and purification processes to ensure the desired product’s purity and activity.
Industrial Production Methods
In an industrial setting, the production of Josiphos SL-J418-2 is scaled up using similar synthetic routes but with optimizations for yield, cost, and safety. This often involves the use of large-scale reactors, automated systems for precise control of reaction conditions, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Josiphos SL-J418-2 undergoes various types of chemical reactions, including:
Oxidation: The ligand can be oxidized under specific conditions, altering its electronic properties.
Reduction: It can also be reduced, which may be necessary for certain catalytic applications.
Substitution: Josiphos SL-J418-2 can participate in substitution reactions where one ligand is replaced by another in a metal complex.
Common Reagents and Conditions
Common reagents used in reactions involving Josiphos SL-J418-2 include:
Oxidizing agents: Such as hydrogen peroxide or oxygen.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Such as dichloromethane, toluene, or ethanol, depending on the reaction requirements.
Major Products Formed
The major products formed from reactions involving Josiphos SL-J418-2 depend on the specific reaction conditions and the substrates involved. In catalytic applications, the products are often chiral molecules, which are important in the pharmaceutical industry for producing enantiomerically pure drugs.
Applications De Recherche Scientifique
Josiphos SL-J418-2 has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in asymmetric catalysis to produce chiral molecules.
Biology: Employed in the study of enzyme mimetics and the development of new biochemical assays.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism by which Josiphos SL-J418-2 exerts its effects involves its ability to coordinate with metal ions, forming complexes that can catalyze various chemical reactions. The ligand’s structure allows it to create a chiral environment around the metal center, which is crucial for asymmetric catalysis. This chiral environment enables the selective formation of one enantiomer over another, which is essential in the production of many pharmaceuticals.
Comparaison Avec Des Composés Similaires
Similar Compounds
Josiphos SL-J418-1: Another ligand in the Josiphos family with slightly different substituents, leading to different catalytic properties.
BINAP: A widely used chiral ligand in asymmetric catalysis, known for its effectiveness in various reactions.
DIPAMP: Another chiral ligand used in asymmetric hydrogenation reactions.
Uniqueness
Josiphos SL-J418-2 is unique due to its specific structure, which provides a distinct chiral environment that can be fine-tuned for various catalytic applications. Its versatility and effectiveness in producing enantiomerically pure compounds make it a valuable tool in both academic research and industrial applications.
Propriétés
Numéro CAS |
849924-48-7 |
|---|---|
Formule moléculaire |
C46H62FeO2P2 |
Poids moléculaire |
764.8 g/mol |
Nom IUPAC |
[2-[(1S)-1-bis(3,5-dimethylphenyl)phosphanylethyl]cyclopentyl]-bis(4-methoxy-3,5-dimethylphenyl)phosphane;cyclopentane;iron |
InChI |
InChI=1S/C41H52O2P2.C5H10.Fe/c1-25-15-26(2)18-34(17-25)44(35-19-27(3)16-28(4)20-35)33(9)38-13-12-14-39(38)45(36-21-29(5)40(42-10)30(6)22-36)37-23-31(7)41(43-11)32(8)24-37;1-2-4-5-3-1;/h15-24,33,38-39H,12-14H2,1-11H3;1-5H2;/t33-,38?,39?;;/m0../s1 |
Clé InChI |
ZDRKRYVJSIFFMO-PZAACPRNSA-N |
SMILES |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)[C]3[CH][CH][CH][C]3P(C4=CC(=C(C(=C4)C)OC)C)C5=CC(=C(C(=C5)C)OC)C)C.[CH]1[CH][CH][CH][CH]1.[Fe] |
SMILES isomérique |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)[C@@H](C)C3CCCC3P(C4=CC(=C(C(=C4)C)OC)C)C5=CC(=C(C(=C5)C)OC)C)C.C1CCCC1.[Fe] |
SMILES canonique |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)C3CCCC3P(C4=CC(=C(C(=C4)C)OC)C)C5=CC(=C(C(=C5)C)OC)C)C.C1CCCC1.[Fe] |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-butoxy-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide](/img/structure/B2658316.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide](/img/structure/B2658318.png)
![2-(2,2,2-Trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one](/img/structure/B2658320.png)
![N-(4-ethylphenyl)-2-fluoro-5-{[(4-methoxyphenyl)methyl]sulfamoyl}benzamide](/img/structure/B2658322.png)
![N-{2-[3-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide](/img/structure/B2658324.png)
![N,3,5-trimethyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,2-oxazole-4-sulfonamide](/img/structure/B2658325.png)
![2-(5-oxo-7-propyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2658327.png)


![[3-(Difluoromethoxy)phenyl]-phenylmethanamine](/img/structure/B2658333.png)


